molecular formula C12H17N B1593450 1-(2,3-Dimethylphenyl)pyrrolidine CAS No. 957065-89-3

1-(2,3-Dimethylphenyl)pyrrolidine

Cat. No. B1593450
M. Wt: 175.27 g/mol
InChI Key: OPHSFWFVNOENHP-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)pyrrolidine is a chemical compound with the molecular formula C12H17N . It has a molecular weight of 175.27000 . The compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 1-(2,3-Dimethylphenyl)pyrrolidine, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The specific synthesis process for 1-(2,3-Dimethylphenyl)pyrrolidine is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of 1-(2,3-Dimethylphenyl)pyrrolidine is characterized by a five-membered pyrrolidine ring . The compound’s structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

1-(2,3-Dimethylphenyl)pyrrolidine has a density of 0.992g/cm3 and a boiling point of 293.5ºC at 760 mmHg . The compound’s exact mass is 175.13600 .

Scientific Research Applications

1. Drug Discovery

  • Application Summary: Pyrrolidine is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
  • Methods of Application: The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
  • Results or Outcomes: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

2. Antiviral and Anticancer Therapy

  • Application Summary: Pyrrolidine-functionalized nucleoside analogs have been synthesized and tested for their antiviral and anticancer activity . Unnatural nucleosides can inhibit cellular enzymes involved in nucleotide biosynthesis, block the growth of cancer cells by interfering with DNA replication, and limit viral infection by inhibiting HIV reverse transcriptase .
  • Methods of Application: A series of novel pyrrolidine-functionalized purine and pyrimidine nucleosides was prepared via PyBOP-catalyzed SNAr addition-elimination reactions of commercial halogenated precursors .
  • Results or Outcomes: The newly synthesized nucleoside analogs showed limited biological activity, probably as a result of their poor cellular uptake and their inefficient bioactivation to the corresponding nucleoside monophosphates . A phosphoramidate prodrug had an improved cell permeability and was metabolized to the nucleoside monophosphate form in human cells .

3. Fungicides and Antibiotics

  • Application Summary: Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides and antibiotics .
  • Methods of Application: The combination of different pharmacophore in a pyrrole and pyrrolidine ring system has led to more active compounds .
  • Results or Outcomes: These compounds have shown potential as fungicides and antibiotics .

4. Anti-Inflammatory and Cholesterol-Reducing Drugs

  • Application Summary: Pyrrole and pyrrolidine analogs are used as anti-inflammatory drugs and cholesterol-reducing drugs .
  • Methods of Application: The combination of different pharmacophore in a pyrrole and pyrrolidine ring system has led to more active compounds .
  • Results or Outcomes: These compounds have shown potential as anti-inflammatory and cholesterol-reducing drugs .

5. Material Science

  • Application Summary: Pyrrolidine compounds, including “1-(2,3-Dimethylphenyl)pyrrolidine”, are widely used in material science.
  • Methods of Application: The specific methods of application in material science can vary widely depending on the specific research or experiment being conducted.
  • Results or Outcomes: The outcomes can also vary widely, but the use of these compounds can often lead to advancements in various fields of study.

6. Synthesis of Aticaprant

  • Application Summary: (S)-2-(3,5-dimethylphenyl)pyrrolidine, a compound similar to “1-(2,3-Dimethylphenyl)pyrrolidine”, is a key intermediate in the synthesis of aticaprant .
  • Methods of Application: This compound was effectively prepared via a recycle process of resolution/racemization .
  • Results or Outcomes: The successful synthesis of this compound is a crucial step in the production of aticaprant .

Safety And Hazards

1-(2,3-Dimethylphenyl)pyrrolidine is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Future Directions

Pyrrolidine derivatives, including 1-(2,3-Dimethylphenyl)pyrrolidine, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions for this compound could involve further exploration of its biological activities and potential applications in drug discovery .

properties

IUPAC Name

1-(2,3-dimethylphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10-6-5-7-12(11(10)2)13-8-3-4-9-13/h5-7H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHSFWFVNOENHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650327
Record name 1-(2,3-Dimethylphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethylphenyl)pyrrolidine

CAS RN

957065-89-3
Record name 1-(2,3-Dimethylphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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